MFCD03933730
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Overview
Description
MFCD03933730 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with hydroxyethyl, methyl, and pyrrolidinyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03933730 typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-hydroxyethyl bromide under basic conditions, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
MFCD03933730 undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the substituent groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl or hydroxyethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 7-(2-oxoethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione, while reduction can produce 7-(2-hydroxyethyl)-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine.
Scientific Research Applications
MFCD03933730 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of MFCD03933730 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pyrrolidinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The purine ring system is essential for the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound found in chocolate with mild stimulant effects.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
MFCD03933730 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound’s hydroxyethyl and pyrrolidinyl groups provide additional sites for chemical modification and potential therapeutic applications.
Properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-15-9-8(10(19)14-12(15)20)17(6-7-18)11(13-9)16-4-2-3-5-16/h18H,2-7H2,1H3,(H,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAGOWMZWKFMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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